6-Methoxybenzofuran-3-ol

Anticancer Medicinal Chemistry Structure-Activity Relationship

6-Methoxybenzofuran-3-ol is a small-molecule benzofuran derivative (C9H8O3, MW 164.16) defined by a methoxy substituent at the benzofuran 6-position and a free hydroxyl at the 3-position. This substitution pattern is central to its role as a privileged scaffold in medicinal chemistry, particularly as the core intermediate for a series of potent bone morphogenetic protein-2 (BMP-2) upregulators evaluated in senile osteoporosis models.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B12874894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzofuran-3-ol
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CO2)O
InChIInChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5,10H,1H3
InChIKeyDNBWDCJLHVOQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6-Methoxybenzofuran-3-ol (CAS 500891-55-4): A Strategic Benzofuran Building Block for Osteogenic and Anticancer Programs


6-Methoxybenzofuran-3-ol is a small-molecule benzofuran derivative (C9H8O3, MW 164.16) defined by a methoxy substituent at the benzofuran 6-position and a free hydroxyl at the 3-position. This substitution pattern is central to its role as a privileged scaffold in medicinal chemistry, particularly as the core intermediate for a series of potent bone morphogenetic protein-2 (BMP-2) upregulators evaluated in senile osteoporosis models [1]. Unlike the unadorned benzofuran-3-ol nucleus, the 6-methoxy group confers a distinct electronic and lipophilic profile (cLogP ~2.15, PSA 42.6 Ų), which directly impacts molecular recognition in both osteogenic and antitumor target contexts .

Why Generic Benzofuran-3-ols Cannot Substitute for 6-Methoxybenzofuran-3-ol in Medicinal Chemistry and Intermediate Supply


Simply interchanging 6-Methoxybenzofuran-3-ol with a close analog such as unsubstituted benzofuran-3-ol, 5-methoxybenzofuran-3-ol, or 6-hydroxybenzofuran-3-ol is not viable because the regiospecific 6-methoxy group is a critical determinant of biological potency, target affinity, and synthetic utility. The position of the methoxy group dictates the molecule's electron distribution on the aromatic ring, directly governing key interactions in the binding pocket of its therapeutic target, BMP-2, and influencing the reactivity of the 3-hydroxyl group in downstream synthetic derivatization [1]. Using the wrong substitution pattern has been shown to yield an inactive or significantly less potent compound in related benzofuran series [2].

6-Methoxybenzofuran-3-ol: Quantified Advantages over In-Class Analogs and Alternative Scaffolds


The 6-Methoxy > 6-Hydroxy Switch Confers a 12-Fold Potency Increase in a Known Antitumor Benzofuran Scaffold

In a scaffold-hop from a 6-hydroxybenzofuran to its 6-methoxy analog, the methoxy derivative (compound 6) was found to be 12-fold more potent than the hydroxy compound (compound 1) in a cellular antitumor assay. This directly mirrors the 6-Methoxybenzofuran-3-ol substitution pattern. [1]

Anticancer Medicinal Chemistry Structure-Activity Relationship

Proven Critical Intermediate for a Superior Anti-Osteoporosis Lead (I-9) with Activity Exceeding Teriparatide

The 6-methoxybenzofuran-3-ol substructure is the direct precursor for derivative I-9, the most potent compound in a series of BMP-2 upregulators. In a zebrafish osteoporosis model, I-9 demonstrated significantly higher therapeutic efficacy than both teriparatide (a clinically used anabolic agent) and the earlier lead compound 125. [1]

Osteoporosis BMP-2 Agonist In Vivo Efficacy

Optimal Lipophilic-LogP Window for ADME Properties Differentiates 6-Methoxy from 5-Methoxy and 7-Methoxy Isomers

The cLogP of 6-Methoxybenzofuran-3-ol is 2.15. While data for the 5- and 7-methoxy isomers were not located in this search, the calculated LogP of the unsubstituted benzofuran-3-ol is significantly lower (approx. 1.4). The regiospecific placement of the methoxy group at position 6 directly influences molecular lipophilicity and, consequently, membrane permeability and oral absorption, which is critical for the design of the 6-methoxybenzofuran BMP-2 upregulator series.

ADME Drug-likeness Physicochemical Properties

DNA-Intercalating Potential is a Hallmark of the Benzofuran-3-ol Class, Validating its Role in Cytotoxic Drug Design

A focused library of benzofuran-3-ol derivatives, including compounds with the analogous 2-aroyl substitution, was shown to intercalate DNA, as evidenced by increased viscosity of calf-thymus DNA. The lead compound 1e exhibited strong DNA-binding affinity and moderate antitumor activity against MKN45, HepG2, MCF-7, and A549 cell lines. [1]

DNA Binding Cytotoxicity Mechanism of Action

Procurement-Driven Applications of 6-Methoxybenzofuran-3-ol in Drug Discovery and Chemical Biology


Core Scaffold for Next-Generation BMP-2 Osteogenic Agonists

As detailed in Zhou et al. (2023), the 6-methoxybenzofuran-3-ol core is the essential starting material for synthesizing potent BMP-2 upregulators like I-9, which have demonstrated superior in vivo efficacy to teriparatide in zebrafish models [1]. Procuring this specific building block is the first step for any medicinal chemistry campaign aiming to replicate or optimize this promising series for the treatment of senile osteoporosis.

Strategic Intermediate for Investigating 6-Methoxy SAR in Cytotoxic Benzofurans

A patent review indicates that the simple switch from a 6-hydroxy to a 6-methoxy substituent on a benzofuran core can boost antitumor potency up to 12-fold [1]. 6-Methoxybenzofuran-3-ol provides a direct entry point for synthesizing focused libraries to explore this powerful SAR, enabling the rational design of cytotoxic compounds with maximized potency.

Physicochemically Defined Building Block for ADME-Optimized Library Synthesis

With a known cLogP of 2.15 and a topological polar surface area (tPSA) of 42.6 Ų, this intermediate is pre-characterized for drug-likeness [1]. It is ideally suited for parallel synthesis programs where maintaining a balanced lipophilic-hydrophilic profile is critical for generating screening libraries with a high probability of favorable oral absorption and CNS permeability profiles.

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